N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine

Description

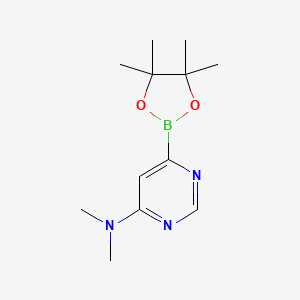

N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine (CAS: 952402-29-8) is a boronate ester-functionalized pyrimidine derivative. Its structure features a pyrimidine core with an N,N-dimethylamine group at position 4 and a pinacol boronate ester at position 6 (Figure 1). This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in medicinal chemistry and materials science .

Properties

IUPAC Name |

N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-10(16(5)6)15-8-14-9/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWYFXADYJWGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=N2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures are often used in organic synthesis, suggesting that its target could be a variety of organic compounds.

Biological Activity

N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine is a synthetic compound that incorporates a pyrimidine structure and a dioxaborolane moiety. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

- Molecular Formula : C₁₃H₂₁BN₂O₂

- Molecular Weight : 248.13 g/mol

- CAS Number : 1310385-02-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological potential. Key areas of investigation include:

-

Anticancer Activity

- The compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies have reported an IC₅₀ value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent cytotoxicity .

- Additionally, it demonstrated a significant reduction in lung metastasis in mouse models when compared to known therapeutic agents like TAE226 .

- Antiviral Properties

- Inhibition of Key Enzymes

Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound:

- Objective : Assess the cytotoxic effects on TNBC cell lines.

- Methodology : MDA-MB-231 cells were treated with varying concentrations of the compound.

- Results : Significant inhibition of cell proliferation was observed with an IC₅₀ of 0.126 μM and a favorable selectivity index against non-cancerous cells .

Study 2: Antiviral Activity

Another study focused on the antiviral capabilities:

- Objective : Evaluate efficacy against influenza A virus strains.

- Methodology : Mice were infected with both Oseltamivir-sensitive and resistant strains.

- Results : The compound led to more than a 2-log reduction in viral loads and improved survival rates in treated groups .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other known compounds:

| Compound Name | Activity Type | IC₅₀ (μM) | Notes |

|---|---|---|---|

| N,N-Dimethyl... | Anticancer | 0.126 | Potent against MDA-MB-231 |

| TAE226 | Anticancer | Varies | Comparison standard for metastasis |

| Oseltamivir | Antiviral | Varies | Sensitive strain reference |

| Compound X | Antiviral | >10 | Less effective than N,N-Dimethyl... |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Structural Comparison of Pyrimidine/Boronate Derivatives

Key Observations :

- Ring System: The pyrimidine core in the target compound contrasts with isoquinoline () or pyridine () analogs, altering electronic and steric profiles.

- Substituent Positioning : The boronate ester at position 6 in the target compound enables regioselective coupling, unlike chlorine in , which is inert in cross-couplings.

- Functional Groups : The N,N-dimethylamine group enhances solubility compared to methyl or halogen substituents .

Key Observations :

- Catalytic Systems : The target compound employs Pd(dppf)Cl₂, a robust catalyst for boronate coupling, while copper-based systems () are used for azide-alkyne cycloadditions.

- Solvent Systems : Aqueous 1,4-dioxane (4:1) is standard for Suzuki reactions, ensuring solubility and reactivity .

Boronate Reactivity :

The target compound’s boronate ester facilitates cross-coupling with aryl/heteroaryl halides (e.g., uses a similar boronate for kinase inhibitor synthesis). In contrast, chlorine-substituted analogs () require nucleophilic displacement for further functionalization.

Preparation Methods

Starting Materials and Reagents

- 5-Bromo-2-(N,N-dimethylamino)pyrimidine (or analogous halogenated pyrimidine)

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives, often as bis(pinacolato)diboron

- Palladium catalyst : typically dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) or Pd(dppf)Cl2

- Potassium acetate (KOAc) as a base

- Solvent : 1,4-dioxane, dried and degassed

- Inert atmosphere : nitrogen or argon to avoid oxidation

Reaction Conditions

| Parameter | Description |

|---|---|

| Catalyst | Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride) |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane (dry, degassed) |

| Temperature | 100 °C |

| Reaction Time | 12 hours |

| Atmosphere | Inert (N2 or Ar) |

Procedure Summary

- To a solution of 5-bromo-2-(N,N-dimethylamino)pyrimidine and bis(pinacolato)diboron in dry 1,4-dioxane, potassium acetate and Pd(dppf)Cl2 are added under nitrogen atmosphere at room temperature.

- The mixture is heated to 100 °C and stirred for 12 hours.

- Completion is monitored by LC-MS or HPLC.

- After cooling, the reaction mixture is filtered to remove catalyst residues.

- The filtrate is concentrated under reduced pressure.

- The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents.

Yield and Purity

- Typical isolated yields are around 76% .

- The product is obtained as a yellow solid.

- Characterization by ^1H NMR shows expected chemical shifts consistent with the structure.

- Mass spectrometry confirms molecular ion peak [M+H]^+ at m/z ~249.2.

| Parameter | Data |

|---|---|

| Yield | 76% |

| Physical state | Yellow solid |

| ^1H NMR (400 MHz, CDCl3) | δ 8.53 (s, 1H), 7.75-7.78 (d, 1H), 6.43-6.45 (d, 1H), 3.09 (s, 6H), 1.22-1.30 (m, 12H) |

| MS (ESI) | m/z 249.2 [M+H]^+ |

Mechanistic Insights and Optimization Notes

- The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with the boron reagent and reductive elimination to form the C-B bond.

- Potassium acetate acts as a mild base facilitating the transmetalation step.

- The use of Pd(dppf)Cl2 is critical due to its high activity and stability under the reaction conditions.

- Maintaining an inert atmosphere prevents catalyst deactivation and side reactions such as protodeborylation.

- The reaction temperature (100 °C) and time (12 h) are optimized to balance conversion and minimize decomposition.

Comparative Table of Preparation Parameters

| Parameter | Typical Condition | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 (2.1 mmol per 42 mmol substrate) | Efficient for borylation of pyrimidines |

| Base | KOAc (2 equivalents) | Mild base, promotes transmetalation |

| Solvent | 1,4-Dioxane | High boiling point, good solubility |

| Temperature | 100 °C | Ensures reaction completion |

| Time | 12 hours | Sufficient for full conversion |

| Atmosphere | Nitrogen or Argon | Prevents oxidation and catalyst poisoning |

| Purification | Silica gel chromatography | Petroleum ether/ethyl acetate gradient |

| Yield | ~76% | Good isolated yield |

Summary of Research Findings

- The palladium-catalyzed borylation method is well-established and reproducible for synthesizing N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine.

- Reaction parameters such as catalyst loading, base amount, temperature, and solvent choice critically influence yield and purity.

- The compound’s boronate ester functionality is stable under the reaction and purification conditions.

- Literature confirms the robustness of this method for related heteroaryl boronate esters, supporting its applicability to this pyrimidine derivative.

Additional Notes

- Drying and degassing solvents prior to reaction are essential to avoid moisture and oxygen interference.

- Reaction monitoring by LC-MS or HPLC is recommended to confirm completion and detect side products.

- The product is suitable for further functionalization in Suzuki-Miyaura cross-coupling or other boronate ester transformations.

Q & A

Q. Methodological Answer :

- Step 1 : Prepare the halogenated pyrimidine precursor via nucleophilic substitution or direct halogenation.

- Step 2 : Use a palladium catalyst (e.g., PdCl₂(dppf), Pd(PPh₃)₄) in a mixture of 1,4-dioxane/water or DME/water with a base (e.g., Na₂CO₃, K₂CO₃).

- Step 3 : React with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under reflux (80–100°C) for 12–24 hours.

- Key Reference : Suzuki-Miyaura reaction conditions and catalyst systems are detailed in .

Q. Example Reaction Table :

| Component | Typical Conditions | Yield Range |

|---|---|---|

| Catalyst | PdCl₂(dppf) (0.5–2 mol%) | 70–99% |

| Base | K₂CO₃ or Cs₂CO₃ | — |

| Solvent | DME/water (3:1) | — |

| Temperature | 80–100°C | — |

How is this compound characterized structurally, and what analytical tools are critical?

Basic Research Question

Structural characterization relies on NMR spectroscopy , mass spectrometry (MS) , and X-ray crystallography .

Q. Methodological Answer :

- 1H/13C NMR : Assign peaks for the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons), boronate ester (δ 1.0–1.3 ppm for methyl groups), and dimethylamine (δ 2.8–3.2 ppm).

- MS (ESI) : Confirm molecular weight via [M+H]+ or [M+Na]+ ions (e.g., m/z ~291 for C₁₃H₂₁BN₂O₂).

- X-ray Crystallography : Use programs like SHELXL or OLEX2 for refining crystal structures. For example, dihedral angles between the pyrimidine ring and boronate group can be resolved (e.g., ~12–86° deviations, as seen in similar compounds ).

How can researchers optimize Suzuki coupling yields when using this boronate ester?

Advanced Research Question

Low yields often arise from boronate hydrolysis or catalyst deactivation .

Q. Methodological Answer :

- Moisture Control : Use anhydrous solvents (e.g., degassed DME) and inert atmospheres (N₂/Ar).

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dtbpf)) for improved stability.

- Base Selection : Stronger bases (e.g., Cs₂CO₃) enhance transmetallation but may increase side reactions.

- Additives : Additives like LiCl (1–2 equiv) can stabilize the active catalyst .

Q. Example Optimization Table :

| Variable | Effect on Yield | Reference |

|---|---|---|

| PdCl₂(dppf) | Higher yields (~90%) vs. Pd(PPh₃)₄ | |

| Cs₂CO₃ | Accelerates coupling but may hydrolyze boronate | |

| LiCl additive | Stabilizes catalyst, improves consistency |

What are the key stability considerations during storage and handling?

Advanced Research Question

The boronate ester is hydrolytically sensitive , requiring strict moisture control.

Q. Methodological Answer :

- Storage : Store under inert gas (Ar) at 2–8°C in sealed, desiccated containers .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions.

- Purification : Avoid aqueous workup; use column chromatography with anhydrous silica.

How does the compound’s regiochemistry influence its reactivity in cross-coupling?

Advanced Research Question

The para-substitution of the boronate group on the pyrimidine ring directs coupling to electron-deficient aryl halides.

Q. Methodological Answer :

- Steric Effects : Bulky substituents on the pyrimidine (e.g., N,N-dimethyl) hinder coupling at adjacent positions.

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) on the aryl halide enhance reactivity.

- Case Study : In , coupling with 4-bromo-5-methylpyrimidin-2-amine achieved 99% yield due to favorable electronic alignment .

What are its applications in medicinal chemistry and drug discovery?

Basic Research Question

The compound serves as a versatile intermediate for synthesizing kinase inhibitors or antimicrobial agents.

Q. Methodological Answer :

- Biaryl Synthesis : Used to construct pharmacophores via Suzuki coupling (e.g., antitumor agents ).

- Probing Targets : Functionalized pyrimidines act as ATP-binding site probes in kinases .

How to resolve contradictions in reported reaction conditions for derivatization?

Advanced Research Question

Systematic Design of Experiments (DoE) and kinetic studies are essential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.